Doxorubicin-MVCP Doxorubicin-MVCP Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Doxorubicin-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Doxorubicin-MVCP is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1560318
InChI: InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1
SMILES: O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O
Molecular Formula: C56H67N7O19
Molecular Weight: 1142.182

Doxorubicin-MVCP

CAS No.:

Cat. No.: VC1560318

Molecular Formula: C56H67N7O19

Molecular Weight: 1142.182

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Doxorubicin-MVCP -

Specification

Molecular Formula C56H67N7O19
Molecular Weight 1142.182
IUPAC Name 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl)oxy)tetrahydro-2H-pyran-4-yl)carbamate
Standard InChI InChI=1S/C56H67N7O19/c1-27(2)46(62-38(66)13-6-5-7-21-63-39(67)18-19-40(63)68)53(75)60-33(11-9-20-58-54(57)76)52(74)59-30-16-14-29(15-17-30)26-80-55(77)61-34-22-41(81-28(3)47(34)69)82-36-24-56(78,37(65)25-64)23-32-43(36)51(73)45-44(49(32)71)48(70)31-10-8-12-35(79-4)42(31)50(45)72/h8,10,12,14-19,27-28,33-34,36,41,46-47,64,69,71,73,78H,5-7,9,11,13,20-26H2,1-4H3,(H,59,74)(H,60,75)(H,61,77)(H,62,66)(H3,57,58,76)/t28-,33-,34-,36-,41-,46-,47+,56-/m0/s1
Standard InChI Key AYPRDRFYAQTVPD-GITVTGCLSA-N
SMILES O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Doxorubicin-MVCP consists of three primary components:

  • Doxorubicin: The active anticancer agent responsible for cytotoxic effects

  • MC-Val-Cit-PAB linker: A peptide-based linker designed for selective cleavage

  • Maleimide group: Facilitates conjugation to targeting moieties such as antibodies

  • The maleimide (MC) group enables efficient conjugation with thiol-containing molecules through Michael addition reactions

  • The valine-citrulline (Val-Cit) dipeptide provides a substrate for cathepsin B cleavage

  • The p-aminobenzyloxycarbonyl (PAB) spacer acts as a self-immolative linker

  • Doxorubicin serves as the cytotoxic payload

This structural design ensures stability in circulation while allowing for selective activation in the tumor microenvironment, representing a sophisticated approach to targeted drug delivery.

Synthesis and Characterization

The synthesis of Doxorubicin-MVCP involves a multi-step process that requires precise chemical conditions and purification techniques. The synthetic pathway typically begins with the reaction between MC-Val-Cit-PAB-PNP (Maleimidocaproyl–valine–citrulline–p-aminobenzylcarbonyl-p-nitrophenol) and doxorubicin hydrochloride .

A standard synthesis protocol involves:

  • Dissolving MC-Val-Cit-PAB-PNP (57.8 mg, 0.1008 mmol) and DOX·HCl (50 mg, 1.1 equivalent) in N-methyl-2-pyrrolidone (NMP) (4.5 mL)

  • Adding diisopropylethylamine (DIEA) (0.055 mL, 1.1 equivalent) to the mixture

  • Allowing the reaction to proceed in the dark at room temperature for 2 days

  • Adding methylene chloride (CH₂Cl₂) (75 mL) to form a suspension

  • Storing the suspension in a freezer overnight and collecting the solid by filtration

  • Purifying the product through flash chromatography on silica gel using a gradient of CH₂Cl₂ and methanol

Characterization of the final product typically employs multiple analytical techniques:

  • ¹H-NMR spectroscopy to confirm structural features

  • High-performance liquid chromatography (HPLC) to assess purity

  • Mass spectrometry to determine molecular weight

These rigorous synthesis and characterization procedures ensure the production of high-quality Doxorubicin-MVCP suitable for further development as a component of antibody-drug conjugates.

Mechanism of Action

The mechanism of action of Doxorubicin-MVCP combines the inherent cytotoxicity of doxorubicin with enhanced selectivity provided by its cleavable linker and potential for antibody conjugation. This multi-step process involves:

  • Antibody-mediated targeting: When conjugated to an antibody, Doxorubicin-MVCP is directed specifically to cancer cells expressing the target antigen

  • Cellular internalization: The antibody-drug conjugate undergoes receptor-mediated endocytosis into the target cancer cell

  • Lysosomal processing: Inside the cell, the conjugate encounters lysosomal enzymes, particularly cathepsin B

  • Linker cleavage: Cathepsin B cleaves the valine-citrulline peptide bond

  • Self-immolation: The PAB spacer undergoes spontaneous fragmentation

  • Drug release: Active doxorubicin is liberated within the cancer cell

  • DNA damage: Released doxorubicin intercalates into DNA and disrupts topoisomerase II activity

  • Cell death: The cumulative damage leads to cancer cell apoptosis

This selective activation mechanism ensures that the cytotoxic effects of doxorubicin are predominantly localized to cancer cells, potentially reducing off-target toxicity to healthy tissues, including the heart .

The Val-Cit linker exhibits remarkable stability in plasma but undergoes rapid cleavage in the presence of cathepsin B, with a half-life for drug release of approximately 7 days in vivo . This balance between stability in circulation and selective activation in tumors is crucial for the therapeutic efficacy of Doxorubicin-MVCP-based conjugates.

Applications in Cancer Therapy

Doxorubicin-MVCP has demonstrated significant potential in various cancer therapy applications, particularly as a component of antibody-drug conjugates for targeted treatment. These applications include:

Antibody-Drug Conjugates

The primary application of Doxorubicin-MVCP is in the development of antibody-drug conjugates that target specific antigens expressed on cancer cells. One notable example is the conjugation of Doxorubicin-MVCP with cetuximab, an antibody targeting the epidermal growth factor receptor (EGFR) .

Research has shown that cetuximab-vc-DOX conjugates can be effectively adsorbed onto the surface of bovine serum albumin (BSA) nanoparticles to create a targeted delivery system (cetuximab-vc-DOX-NPs) . In vitro studies demonstrated stronger cytotoxicity of these targeted nanoparticles against EGFR-overexpressing RKO colon carcinoma cells compared to non-targeted control nanoparticles (IgG-vc-DOX-NPs) .

Enhanced Tumor Targeting

In vivo imaging studies have confirmed the enhanced tumor-targeting capability of Doxorubicin-MVCP-based conjugates. Cetuximab-vc-DOX-NPs exhibited higher fluorescent intensity in tumor tissues compared to non-decorated nanoparticles, indicating preferential accumulation at the target site .

This enhanced targeting translates to improved therapeutic outcomes. Tumor inhibition and survival studies revealed that cetuximab-vc-DOX-NPs demonstrated higher tumor inhibition efficacy and lower systemic toxicity compared to control formulations . These findings highlight the potential of Doxorubicin-MVCP as a component of targeted delivery systems that can improve the therapeutic index of doxorubicin.

Comparative Analysis with Related Compounds

Doxorubicin-MVCP is part of a broader family of doxorubicin derivatives and formulations designed to enhance its therapeutic efficacy and safety profile. Table 1 provides a comparative analysis of Doxorubicin-MVCP with related compounds:

CompoundChemical StructureMechanism of DeliveryRelease MechanismKey AdvantagesLimitations
Doxorubicin-MVCPDoxorubicin with MC-Val-Cit-PAB linkerAntibody-mediated targetingCathepsin B cleavageSelective activation in tumor cells; Reduced systemic toxicityComplex synthesis; Dependence on target antigen expression
Conventional DoxorubicinAnthracycline antibioticPassive distributionDirect activityEstablished efficacy; Broad spectrum activitySignificant cardiotoxicity; Limited selectivity
Liposomal DoxorubicinDoxorubicin encapsulated in liposomesEnhanced permeability and retention effectLiposome degradationReduced cardiotoxicity; Extended circulation timeLimited active targeting; Potential hypersensitivity reactions
Pegylated Liposomal DoxorubicinPEG-coated liposomal doxorubicinStealth circulation and EPR effectLiposome degradationFurther reduced cardiotoxicity; Prolonged half-lifeHand-foot syndrome; High cost
Doxorubicin-Polymer ConjugatesDoxorubicin linked to polymeric carriersPassive targeting via EPR effectpH or enzyme-dependent releaseImproved solubility; Controlled releaseVariable drug loading; Potential immunogenicity

This comparative analysis highlights the unique features of Doxorubicin-MVCP, particularly its cathepsin-cleavable linker and potential for antibody conjugation, which differentiate it from other doxorubicin formulations . While conventional doxorubicin offers broad antitumor activity but with significant toxicity concerns, and liposomal formulations reduce toxicity through passive accumulation, Doxorubicin-MVCP enables active targeting and selective activation specifically within the tumor microenvironment.

Future Perspectives

The future development of Doxorubicin-MVCP is likely to focus on several key areas:

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator